REACTION_SMILES
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[CH2:1]([N:8]([CH2:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:21]1)[CH:9]1[CH2:10][CH2:11][CH:12]([N:15]2[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]2)[CH2:13][CH2:14]1)[c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1.[CH3:28][CH2:29][OH:30].[CH3:32][OH:33].[ClH:31]>>[NH2:8][CH:9]1[CH2:10][CH2:11][CH:12]([N:15]2[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]2)[CH2:13][CH2:14]1
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Name
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c1ccc(CN(Cc2ccccc2)C2CCC(N3CCCCC3)CC2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(CN(Cc2ccccc2)C2CCC(N3CCCCC3)CC2)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Type
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product
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Smiles
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NC1CCC(N2CCCCC2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |